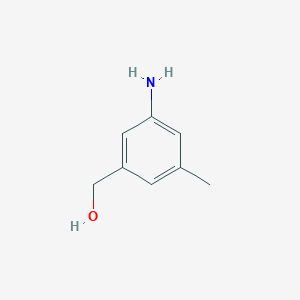

(3-Amino-5-methylphenyl)methanol

Description

(3-Amino-5-methylphenyl)methanol is a substituted benzyl alcohol derivative featuring an amino group at the 3-position and a methyl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its hydroxyl and amino groups enable functionalization via nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

(3-amino-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOANRKPFIPNPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576770 | |

| Record name | (3-Amino-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146335-25-3 | |

| Record name | (3-Amino-5-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (3-Nitro-5-methylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Bromo-5-methylphenyl)methanol using ammonia or an amine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the final product. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: (3-Amino-5-methylphenyl)aldehyde or (3-Amino-5-methylphenyl)carboxylic acid.

Reduction: (3-Amino-5-methylphenyl)amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-5-methylphenyl)methanol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The amino group can form hydrogen bonds with target molecules, while the hydroxymethyl group can participate in further chemical modifications.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares (3-Amino-5-methylphenyl)methanol with key analogs, emphasizing substituent-driven differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) substituents (e.g., in [8] and [7]) increase polarity and thermal stability compared to methyl (-CH₃) or methoxy (-OCH₃) groups. This affects solubility (e.g., nitro derivatives are less soluble in nonpolar solvents) .

- Ring Modifications : Furan-containing analogs (e.g., [11]) exhibit extended π-conjugation, enhancing UV absorption for analytical applications.

Physical and Spectral Properties

- Melting Points: Nitro-substituted analogs (e.g., (3-Amino-5-nitrophenyl)methanol) show higher melting points (~150–160°C inferred) due to stronger intermolecular dipole interactions, whereas methyl or methoxy derivatives likely melt below 100°C .

- NMR Signatures : Aromatic protons in trifluoromethyl derivatives (e.g., [7]) display downfield shifts (δ 7.2–7.5 ppm in DMSO-d₆) due to the electron-withdrawing -CF₃ group, contrasting with methyl-substituted analogs (δ 6.8–7.2 ppm) .

Biological Activity

(3-Amino-5-methylphenyl)methanol, with the molecular formula CHNO, is an organic compound characterized by a phenyl ring substituted with an amino group at the 3-position, a methyl group at the 5-position, and a hydroxymethyl group. This unique structure grants it various biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the hydroxymethyl group allows for further chemical modifications. These interactions may lead to various biochemical effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives of this compound have been tested against multiple cancer cell lines, demonstrating promising antiproliferative effects. The compound showed varying degrees of inhibition across different cancer types, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It has shown activity against several enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, studies indicate that it can inhibit enzymes like α-glucosidase and α-amylase, which are relevant in diabetes management .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent.

- Anticancer Screening : In another study, this compound was tested against breast cancer cell lines (e.g., MDA-MB-468). The findings revealed an inhibition rate of approximately 84%, highlighting its efficacy in targeting cancer cells .

Data Tables

| Biological Activity | Cell Line/Target | Inhibition Rate (%) |

|---|---|---|

| Antimicrobial | Various bacterial strains | Significant reduction |

| Anticancer | MDA-MB-468 (breast cancer) | 84% |

| Enzyme Inhibition | α-Glucosidase | Moderate activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.